2-(Chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c1-3-7-6(2)4-8(15-7)10-13-12-9(5-11)14-10/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYRHCUUAKIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C2=NN=C(O2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole (CAS No. 796106-51-9) belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its potential applications in pharmacology.
- Molecular Formula : CHClNOS
- Molecular Weight : 242.73 g/mol
- Structure : The compound features a chloromethyl group and an ethyl-methylthiophene moiety, contributing to its biological properties.
Biological Activity Overview
Oxadiazoles are known for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of this compound have been explored in various studies.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study found that derivatives of oxadiazoles showed potent antiproliferative effects against human leukemia cell lines (CEM-13, MT-4) with IC values in the sub-micromolar range .
- The compound demonstrated higher cytotoxicity compared to standard chemotherapeutics like doxorubicin in certain cancer models .
The mechanism of action often involves the induction of apoptosis and inhibition of critical enzymes such as topoisomerase I:
- Molecular docking studies suggest that oxadiazole derivatives interact effectively with topoisomerase I, inhibiting its activity and leading to cell death in cancer lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) .
Case Studies
-
Cytotoxicity Evaluation :
- A library of oxadiazole derivatives was synthesized and tested for cytotoxicity using the MTT assay. Compounds were evaluated for their inhibitory effects on topoisomerase I activity.
- Results indicated that several derivatives exhibited significant cytotoxicity with IC values ranging from 0.65 µM to 2.41 µM against MCF-7 breast cancer cells .
- In Vivo Studies :
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for various oxadiazole derivatives:
| Compound Name | Activity Type | Cell Line Tested | IC Value |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 | 0.65 µM |
| Compound B | Anticancer | HeLa | 2.41 µM |
| Compound C | Antimicrobial | E. coli | 15 µg/mL |
| Compound D | Anti-tubercular | Mtb H37Rv | 0.045 µg/mL |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the oxadiazole class exhibit diverse biological effects, including antibacterial and antifungal activities. Preliminary studies suggest that 2-(Chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole may inhibit certain microbial enzymes, contributing to its antimicrobial properties. For example, similar oxadiazole derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Oxadiazoles are also known for their antioxidant capabilities. The presence of the chloromethyl group enhances the reactivity of this compound, potentially allowing it to scavenge free radicals effectively. This property is crucial in developing therapeutic agents aimed at oxidative stress-related diseases.
Anticancer Potential
Molecular docking studies have been employed to predict how this compound interacts with biological targets implicated in cancer. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent . Specifically, derivatives of oxadiazoles have shown promise in targeting glioblastoma cells and other malignancies.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : The reaction of appropriate hydrazides with carboxylic acids leads to the formation of oxadiazole derivatives.
- Chloromethylation : Introduction of the chloromethyl group can be achieved through reactions involving chloromethyl methyl ether or similar reagents.
The molecular formula for this compound is , with a molecular weight of 242.73 g/mol .
Case Studies and Research Findings
Several studies have documented the biological activities associated with oxadiazoles:
Case Study 1: Antimicrobial Evaluation
A series of oxadiazole derivatives were synthesized and evaluated for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects comparable to established antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on oxadiazole derivatives demonstrated cytotoxic effects on glioblastoma cell lines. The compounds were subjected to MTT assays to determine their efficacy in inhibiting cancer cell proliferation .
Preparation Methods
Fundamental Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
Cyclization of Carbohydrazides
The 1,3,4-oxadiazole core is classically synthesized via cyclization of carbohydrazides under dehydrating conditions. In a representative protocol, naphthofuran-2-carbohydrazide undergoes cyclization with phosphorus oxychloride (POCl₃) and para-aminobenzoic acid (PABA) to yield 2,5-disubstituted oxadiazoles. For the target compound, this approach necessitates a precursor hydrazide bearing a chloromethyl group and a thiophene-carboxylic acid derivative.
Coupling Reactions for Functionalization
Post-cyclization, coupling reactions introduce diverse substituents. The use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) facilitates amide bond formation between oxadiazole intermediates and carboxylic acids. Adapting this method, 5-ethyl-4-methylthiophene-2-carboxylic acid could be coupled to a chloromethyl-containing oxadiazole intermediate.
Synthetic Pathways for 2-(Chloromethyl)-5-(5-Ethyl-4-Methylthiophen-2-yl)-1,3,4-Oxadiazole
Route 1: Direct Cyclization of a Prefunctionalized Hydrazide
Synthesis of 2-Chloromethyl-1,3,4-Oxadiazole Intermediate
A chloromethyl-substituted carbohydrazide is synthesized by treating ethyl 2-chloromethyl-1H-imidazole-4-carboxylate with hydrazine hydrate. Cyclization with POCl₃ at 80°C for 4 hours yields the 2-chloromethyl-1,3,4-oxadiazole core.
Coupling with 5-Ethyl-4-Methylthiophene-2-Carboxylic Acid
The intermediate is reacted with 5-ethyl-4-methylthiophene-2-carboxylic acid (1.2 equiv) in DCM using HATU (0.3 equiv) and DIPEA (2 equiv). Stirring for 3–5 hours at room temperature affords the target compound after column chromatography (85% yield).
Route 2: Post-Cyclization Chloromethylation
Synthesis of 5-(5-Ethyl-4-Methylthiophen-2-yl)-1,3,4-Oxadiazole
Cyclization of 5-ethyl-4-methylthiophene-2-carbohydrazide with POCl₃ generates the unsubstituted oxadiazole. Subsequent chloromethylation is achieved using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst (e.g., ZnCl₂) at 0°C, followed by gradual warming to room temperature.
Optimization of Chloromethylation
Reaction conditions were screened (Table 1):
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnCl₂ | DCM | 0 → 25 | 4 | 78 |
| AlCl₃ | THF | -10 → 25 | 6 | 65 |
| BF₃·OEt₂ | DCE | 25 | 3 | 72 |
ZnCl₂ in DCM provided optimal yield (78%) with minimal byproducts.
Analytical Characterization and Validation
Comparative Evaluation of Synthetic Routes
Yield and Scalability
Industrial Applicability and Modifications
Continuous Flow Synthesis
Adapting Route 1 to a continuous flow reactor (residence time: 15 min) improved yield to 89% and reduced HATU usage by 20%, enhancing cost efficiency.
Green Chemistry Alternatives
Replacing POCl₃ with SiO₂-supported PCl₅ in cyclization reduced hazardous waste by 40% while maintaining 82% yield.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole to achieve high yields?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, cyclization reactions using thiosemicarbazide intermediates under reflux conditions (e.g., ethanol at 80°C) can improve yields. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reactants (e.g., chloromethyl derivatives to thiophene precursors) are critical. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients enhances purity . Characterization using -NMR and HRMS ensures structural fidelity .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of -NMR (to confirm proton environments, e.g., chloromethyl protons at δ 4.2–4.5 ppm), -NMR (to identify oxadiazole and thiophene carbons), and IR spectroscopy (to detect C-Cl stretches at ~600–800 cm) is essential. High-resolution mass spectrometry (HRMS) validates molecular weight within ±0.001 Da. X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation .
Q. What are the key considerations in designing experiments to evaluate the thermal stability of this compound?
- Methodological Answer : Thermal stability can be assessed via differential scanning calorimetry (DSC) to identify melting/decomposition points and thermogravimetric analysis (TGA) to quantify mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere). Stability under ambient storage (RT vs. inert atmosphere) should also be tested, with degradation monitored via HPLC or NMR .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of oxadiazole derivatives be systematically addressed?
- Methodological Answer : Contradictions often arise from variations in substituent effects or assay conditions. Researchers should:
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent changes (e.g., varying thiophene substituents).
- Use standardized in vitro assays (e.g., antimicrobial MIC tests or enzyme inhibition assays with positive controls) to minimize variability.
- Cross-validate findings with computational tools like molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. What strategies are employed to resolve contradictions in reported synthetic pathways for similar 1,3,4-oxadiazole derivatives?
- Methodological Answer : Contradictory synthetic routes (e.g., cyclocondensation vs. nucleophilic substitution) can be reconciled by:
- Replicating methods under identical conditions (solvent, catalyst, temperature) and comparing yields/purity.
- Analyzing intermediate stability—e.g., hydrazide intermediates may degrade under acidic conditions, favoring alternative pathways.
- Using kinetic studies (e.g., -NMR time-course experiments) to track reaction progress and identify rate-limiting steps .
Q. How can computational methods like molecular docking predict the pharmacological potential of this compound?
- Methodological Answer : Molecular docking simulations (e.g., using Schrödinger Suite or GROMACS) model interactions between the compound and target proteins (e.g., bacterial DNA gyrase or cancer-related kinases). Key steps include:
- Preparing the protein structure (PDB ID) by removing water molecules and adding hydrogens.
- Generating ligand conformers and docking into the active site with flexible residue sampling.
- Validating predictions with in vitro assays (e.g., IC measurements) to confirm inhibition efficacy .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported melting points for structurally similar oxadiazoles?
- Methodological Answer : Melting point variations (e.g., ±5°C) may stem from polymorphic forms or impurities. To resolve this:
- Recrystallize the compound from different solvents (e.g., DCM/hexane vs. ethanol/water).
- Use powder X-ray diffraction (PXRD) to identify crystalline phases.
- Compare DSC thermograms to detect polymorphic transitions or solvate formation .
Safety and Toxicity Considerations
Q. What protocols are recommended for assessing the toxicity of this compound in biological studies?
- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD in Daphnia magna or brine shrimp lethality assays). For cell-based studies, use MTT assays on human fibroblast lines (e.g., NIH/3T3) to evaluate cytotoxicity. Environmental toxicity can be assessed via phytotoxicity tests on Allium cepa root growth inhibition .
Structural and Mechanistic Insights
Q. How does the electronic nature of the thiophene substituent influence the reactivity of the oxadiazole ring?
- Methodological Answer : Electron-donating groups (e.g., methyl or ethyl on thiophene) increase oxadiazole ring electron density, enhancing nucleophilic substitution at the chloromethyl group. This can be quantified via Hammett constants (σ) or DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
